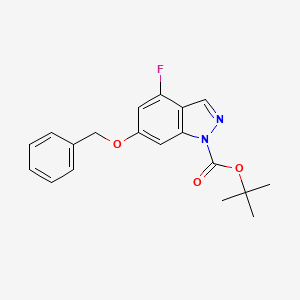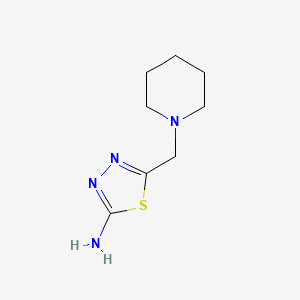
5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
The compound “5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule that contains a piperidine ring and a thiadiazole ring. Piperidine is a common structure in many pharmaceuticals and natural products . Thiadiazoles are also found in various bioactive compounds and have been studied for their potential medicinal properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring and a thiadiazole ring. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The thiadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the piperidine and thiadiazole rings. Piperidines are known to participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación
Drug Design and Development
5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine: is a compound that can be utilized in the design and development of new pharmaceuticals. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , indicating their versatility and importance in medicinal chemistry. This specific compound could be explored for its potential binding affinity to various biological targets, aiding in the discovery of novel therapeutic agents.
Synthesis of Biologically Active Piperidines
The compound serves as a key intermediate in the synthesis of biologically active piperidines. These activities include hydrogenation, cyclization, cycloaddition, and annulation processes . Researchers can leverage these reactions to create a diverse array of piperidine derivatives with potential pharmacological applications.
Pharmacological Applications
Piperidine derivatives, including 5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine , have been identified in various pharmacological classes. They exhibit a wide range of biological activities and are used in the treatment of numerous diseases . This compound could be investigated for its efficacy in different pharmacological models.
Chemical Synthesis Optimization
This compound can be used to optimize chemical synthesis processes. The development of fast and cost-effective methods for the synthesis of substituted piperidines is a significant area of research in organic chemistry . This compound could contribute to the refinement of synthesis techniques, leading to more efficient production methods.
Mecanismo De Acción
Propiedades
IUPAC Name |
5-(piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c9-8-11-10-7(13-8)6-12-4-2-1-3-5-12/h1-6H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGSWZZCXJJABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide](/img/structure/B1376888.png)

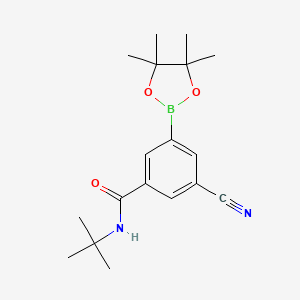
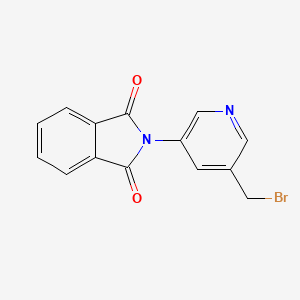
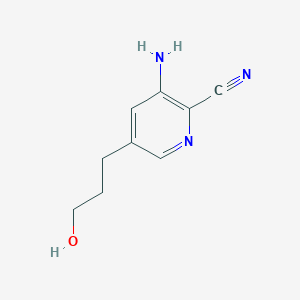
![(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B1376896.png)

![5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1376901.png)


![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)
